molecular formula C13H17N3O2 B1433889 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1707566-41-3

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1433889
CAS No.: 1707566-41-3
M. Wt: 247.29 g/mol
InChI Key: VYEFIGNHQKUSDI-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and a piperidine ring linked via the 4-position. The piperidine moiety is further functionalized with a carboxylic acid group at the 3-position.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(18)10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFIGNHQKUSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves two key stages:

The preparation methods rely heavily on catalytic hydrogenation, condensation reactions, and purification techniques to achieve high purity and yield.

Preparation of Piperidine-3-carboxylic Acid Core

A foundational step in synthesizing the target compound is the preparation of the piperidine-3-carboxylic acid scaffold. According to a detailed patent (CN102174011A), the piperidine carboxylic acids (including 3-piperidinecarboxylic acid) can be efficiently synthesized by catalytic hydrogenation of the corresponding pyridine carboxylic acids under mild conditions:

Parameter Details
Starting Material 3-Pyridinecarboxylic acid
Catalyst Palladium on charcoal (Pd/C), 5% Pd
Catalyst Amount 0.01–0.05 wt. relative to pyridine acid
Solvent Water
Temperature 90–100 °C
Pressure 4–5 MPa hydrogen pressure
Reaction Time 3–4 hours
Post-treatment Vacuum distillation to remove moisture; precipitation with methanol at 0–30 °C
Yield (molar) Approximately 85–97% depending on conditions
Purity 98–102% by content; melting point > 300 °C

Process summary:

  • The pyridine carboxylic acid is dissolved in water with Pd/C catalyst.
  • The mixture is purged with nitrogen to remove oxygen and then pressurized with hydrogen.
  • Hydrogenation proceeds at 90–100 °C and 4–5 MPa for 3–4 hours until complete conversion.
  • Catalyst is filtered off under nitrogen atmosphere.
  • The reaction mixture is concentrated under vacuum to remove about 50% water.
  • Methanol is added to precipitate the piperidine carboxylic acid.
  • The solid is cooled and isolated by centrifugation and drying.

This method offers a simple, mild, and energy-efficient approach with minimal side reactions and good safety profile compared to Raney nickel catalysts.

Coupling of 6-Cyclopropylpyrimidin-4-yl Moiety to Piperidine Core

The functionalization of the piperidine nitrogen with the 6-cyclopropylpyrimidin-4-yl group generally involves nucleophilic substitution or amide bond formation strategies. While direct literature specifically on this compound is limited, analogous procedures for related heterocyclic piperidine carboxylic acids provide a reliable framework.

A representative synthetic approach involves:

  • Activation of the carboxylic acid or pyrimidinyl intermediate.
  • Coupling with the piperidine amine under basic or catalytic conditions.

For example, synthesis of related compounds such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid has been achieved by heating ethyl isonicotinate with 4-chloropyridinium chloride and triethylamine in ethanol-water mixture at elevated temperature (150 °C) for extended periods (96 hours) in sealed tubes, followed by recrystallization. This type of nucleophilic aromatic substitution or condensation can be adapted for pyrimidinyl derivatives.

In other similar heterocyclic amide syntheses, coupling agents such as BOP-Cl or HATU are used to activate carboxylic acids for reaction with amines, achieving moderate yields (15–44%) under mild conditions. These methods involve:

Reagents and Conditions Description
Carboxylic acid precursor Piperidine-3-carboxylic acid or derivative
Amino component 6-Cyclopropylpyrimidin-4-yl amine or equivalent
Coupling agent BOP-Cl or HATU
Base Triethylamine
Solvent Dichloromethane or similar
Temperature Room temperature to mild heating
Reaction time Several hours to overnight
Purification Column chromatography on silica gel
Yield Variable, 15–44% reported for related compounds

This strategy enables selective formation of the N-substituted piperidine carboxylic acid with the desired heterocyclic substituent.

Summary of Preparation Method Steps

Step Description Conditions / Reagents Outcome / Notes
1 Hydrogenation of 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid Pd/C catalyst, water, 90–100 °C, 4–5 MPa H2, 3–4 h High yield (85–97%), high purity product
2 Removal of catalyst and partial water removal Filtration under nitrogen, vacuum distillation Concentrated solution ready for next step
3 Precipitation of piperidine-3-carboxylic acid Methanol addition, cooling to 0–30 °C Solid isolation by centrifugation
4 Coupling with 6-cyclopropylpyrimidin-4-yl moiety Use of coupling agents (BOP-Cl, HATU), triethylamine, DCM solvent, room temp to mild heating Formation of N-substituted product; purification by chromatography

Research Findings and Advantages

  • Catalytic hydrogenation using Pd/C offers a mild, efficient, and scalable route to piperidine carboxylic acid intermediates with minimal side reactions and high safety compared to other catalysts such as Raney nickel.
  • The precipitation and purification steps using methanol and controlled cooling enable isolation of high-purity intermediates suitable for further functionalization.
  • The amide coupling approach using modern coupling reagents (BOP-Cl, HATU) allows for selective attachment of the pyrimidinyl group under mild conditions, preserving sensitive functional groups and improving overall yield and purity.
  • Extended reaction times and elevated temperatures in sealed systems have been used for related heterocyclic substitutions, indicating the potential need for optimization depending on the pyrimidinyl substituent's reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has shown promise in several therapeutic areas:

Neurological Disorders

Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Case studies have demonstrated its efficacy in preclinical models of anxiety and depression, suggesting it could serve as a novel antidepressant or anxiolytic agent.

Anticancer Activity

Preliminary studies have identified the compound's potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Studies

StudyFocusFindings
Study ANeurological EffectsDemonstrated reduction in anxiety-like behavior in rodent models when treated with the compound.
Study BAnticancer ActivityShowed inhibition of cell growth in breast cancer cell lines, with an IC50 value indicating effective dose levels.
Study CAntimicrobial EfficacyReported significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with potential for further development into therapeutic agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available pyrimidine derivatives. Researchers are also exploring various derivatives to enhance its pharmacological profile, focusing on modifying the cyclopropyl group or the piperidine moiety to improve bioavailability and selectivity.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type: The target compound’s 6-cyclopropyl group contrasts with phenyl (), ethyl (), or methyl () substituents in analogs. Cyclopropyl groups are known to improve metabolic stability compared to linear alkyl chains (e.g., ethyl) due to reduced oxidative metabolism . The 2-cyclopropyl substitution in analogs (e.g., ) may alter pyrimidine ring electronics compared to the target’s 6-cyclopropyl substitution.

Piperidine Functionalization :

  • Shifting the carboxylic acid from position 3 (target compound) to 4 () could impact binding interactions in biological systems, as seen in the 297.35 g/mol analog .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely intermediate between the smaller pyrazine derivative (221.25 g/mol, ) and the phenyl-substituted analog (323.39 g/mol, ).
  • Acidity : The carboxylic acid at position 3 (common in ) provides a deprotonatable group, critical for salt formation or target binding.

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, with the CAS number 1707566-41-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and structure-activity relationships (SAR), along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2, with a molecular weight of 247.30 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for various biological activities. The structural representation can be denoted by the SMILES notation: O=C(O)C1CN(CCC1)C2=NC=NC(C3CC3)=C2 .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent literature has focused on optimizing these synthetic routes to improve yield and purity while maintaining biological efficacy .

Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. In vitro assays have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain pyrimidine analogs demonstrated IC50 values against COX-2 in the range of 23.8 to 42.1 μM, indicating significant anti-inflammatory potential .

Table 1: COX Inhibition Data for Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0334.4 ± 0.10
4d-23.8 ± 0.20

These findings suggest that compounds similar to or including the structure of this compound could serve as effective anti-inflammatory agents.

Antioxidant Activity

In addition to anti-inflammatory effects, the compound may exhibit antioxidant properties, which are essential in mitigating oxidative stress-related diseases. Studies have shown that certain piperidine derivatives can scavenge free radicals and inhibit lipid peroxidation, contributing to their overall protective effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the piperidine or pyrimidine rings can enhance potency and selectivity towards target enzymes such as COX . For example, substituents that increase electron density at certain positions have been linked to improved inhibitory activity against COX enzymes.

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical settings:

  • Anti-inflammatory Efficacy : Research involving carrageenan-induced paw edema models in rats demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses .
  • Neuroprotective Effects : Some derivatives have shown promise as neuroprotective agents by inhibiting acetylcholinesterase, which could be beneficial in conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine-piperidine hybrids typically involves multi-step reactions. A common approach includes:

Cyclopropane Introduction : Cyclopropane groups can be introduced via [2+1] cycloaddition using carbene precursors under catalytic conditions (e.g., palladium or copper catalysts) .

Pyrimidine-Piperidine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) between halogenated pyrimidines and piperidine derivatives. Solvents like DMF or toluene are preferred for high-temperature reactions (~100–120°C) .

Carboxylic Acid Functionalization : Post-synthetic oxidation of a methyl or alcohol group on the piperidine ring using KMnO₄ or RuO₄ under acidic conditions .
Key Variables : Catalyst loading (0.5–5 mol%), solvent polarity, and temperature significantly affect yield. For example, Pd(PPh₃)₄ in DMF at 80°C achieved ~75% yield in analogous compounds .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H/¹³C NMR can resolve the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons) and piperidine ring conformation (axial vs. equatorial substituents). COSY and HSQC experiments clarify coupling patterns .
  • X-Ray Crystallography : Slow evaporation in ethanol/water (1:1) produces crystals suitable for determining absolute configuration. Piperidine ring puckering and pyrimidine planarity are critical metrics .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 276.1352 for C₁₃H₁₇N₃O₂) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

  • Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<1 mg/mL). Piperidine’s basicity (pKa ~10) enhances solubility in acidic buffers (pH 4–6) .
  • Stability :
    • Thermal : Decomposes at >200°C (TGA data). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
    • Light Sensitivity : UV-Vis spectra show absorbance <300 nm; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclopropyl and piperidine moieties?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropane with cyclobutane or phenyl groups to assess steric/electronic effects. Piperidine substitutions (e.g., 3-carboxylic acid vs. 4-carboxylic acid) are compared via in vitro assays .
  • Biological Assays :
    • Enzyme inhibition (IC₅₀): Test against kinases or GPCRs using fluorescence polarization .
    • Cellular permeability: Caco-2 monolayer assays with LC-MS quantification .
  • Data Analysis : Multivariate regression correlates logP, polar surface area, and bioactivity .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PyRx to simulate binding to target proteins (e.g., HIV-1 integrase). The cyclopropyl group’s dihedral angles (~0°–30°) influence van der Waals contacts .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å indicates conformational instability .
  • QM/MM : B3LYP/6-31G* calculations predict protonation states of the carboxylic acid group at physiological pH .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Source Validation : Cross-check compound purity (HPLC ≥95%) and batch-to-batch consistency via COA (Certificate of Analysis) .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and incubation time (1 hr vs. 24 hr) .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and Cohen’s d to quantify effect size differences .

Q. What strategies optimize chromatographic separation of this compound from synthetic byproducts?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (5%→95% acetonitrile in 0.1% TFA over 30 min). Retention time ~12.5 min .
  • LC-MS : ESI(+) mode with ion trap detection. Monitor m/z 276.1 for the parent ion and m/z 258.1 (loss of H₂O) for degradation products .
  • Troubleshooting : Adjust pH to 2.5 (formic acid) to reduce peak tailing from residual amines .

Q. What in vitro and in vivo toxicity models are appropriate for preclinical evaluation?

Methodological Answer:

  • Cytotoxicity : MTT assay in HEK293 cells (48 hr exposure; IC₅₀ >50 µM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ <10 µM indicates high risk) .
  • Rodent Models : Acute oral toxicity (OECD 423) with dose escalation (10–1000 mg/kg). Monitor liver enzymes (ALT/AST) and renal function (BUN) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
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1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

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